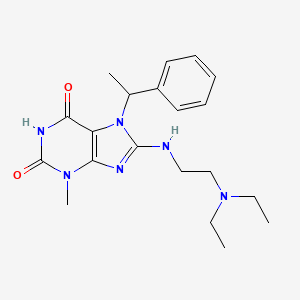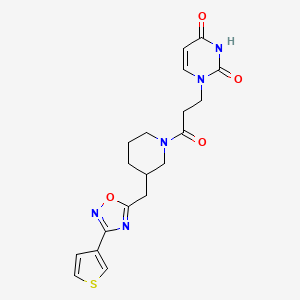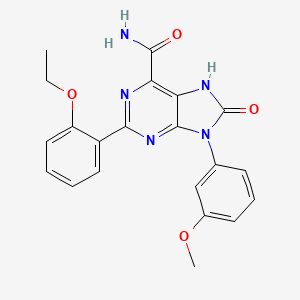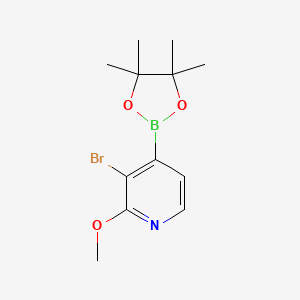
8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
BenchChem offers high-quality 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Compounds related to "8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione" have been synthesized and tested for their cytotoxic activity against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic effects, with some compounds showing IC50 values less than 10 nM against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. These findings suggest the potential for developing new cancer therapeutics based on this chemical scaffold (Deady et al., 2003).
Antiviral and Antihypertensive Activity
Derivatives of polymethylenehypoxanthines, obtained through condensation reactions involving diethylacetal of dimethylformamide, were explored for their antiviral and antihypertensive activities. This research underscores the compound's versatility and potential in creating medications targeting various diseases (Nilov et al., 1995).
Fluorescence Properties and Dye Applications
Studies on phthalimid-3-yl and -4-yl aminoethylenes and pyrroloquinolines revealed interesting fluorescence properties. These compounds, synthesized through condensation reactions, have applications as fluorescent dyes for polyester fibers, demonstrating the compound's utility in materials science (Rangnekar & Rajadhyaksha, 1987).
Novel Synthesis Methods
Research into 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones showcased new synthesis methods for creating structurally complex purine derivatives. These methods expand the toolbox available for chemists working with purine scaffolds and related compounds (Simo et al., 1998).
properties
IUPAC Name |
8-[2-(diethylamino)ethylamino]-3-methyl-7-(1-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-5-25(6-2)13-12-21-19-22-17-16(18(27)23-20(28)24(17)4)26(19)14(3)15-10-8-7-9-11-15/h7-11,14H,5-6,12-13H2,1-4H3,(H,21,22)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVKBJZEOXFPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1C(C)C3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
476480-22-5 |
Source


|
| Record name | 8-((2-(DIETHYLAMINO)ET)AMINO)3-ME-7-(1-PH-ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate](/img/structure/B2555656.png)
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2555657.png)
![2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone](/img/structure/B2555659.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2555661.png)
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2555663.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2555665.png)
![6-(4-methoxyphenethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555668.png)

![[3-(Triazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2555671.png)

![N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2555673.png)
![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2555677.png)